molecular formula C19H14N2O2S B5538893 N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide

N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B5538893
M. Wt: 334.4 g/mol
InChI Key: QTIPDJQWFCESPB-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide typically involves the condensation of 2-aminophenol with phenothiazine-10-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenothiazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated phenothiazine derivatives.

Scientific Research Applications

N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an antipsychotic agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The compound’s ability to modulate neurotransmitter receptors also contributes to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Known for its anti-inflammatory and analgesic properties.

    Phenothiazine: The parent compound, widely used as an antipsychotic and antiemetic agent.

    2-Aminophenol: A precursor in the synthesis of various bioactive compounds.

Uniqueness: N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide stands out due to its unique combination of a phenothiazine core with a hydroxyl-substituted phenyl group

Properties

IUPAC Name

N-(2-hydroxyphenyl)phenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-16-10-4-1-7-13(16)20-19(23)21-14-8-2-5-11-17(14)24-18-12-6-3-9-15(18)21/h1-12,22H,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIPDJQWFCESPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202060
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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